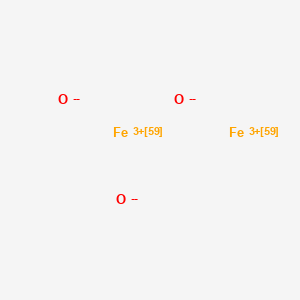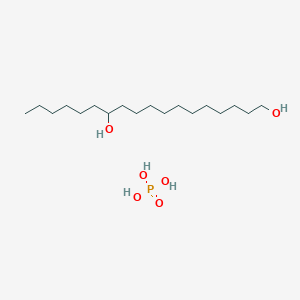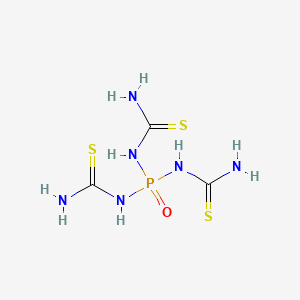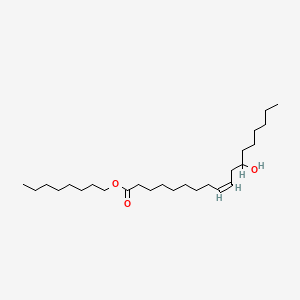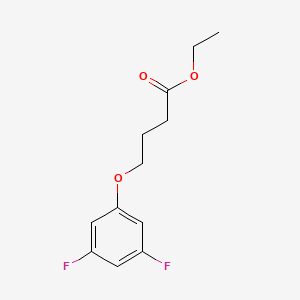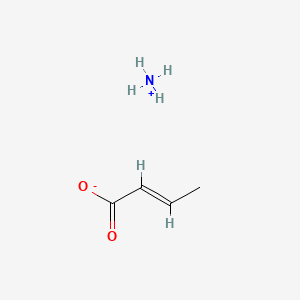
(Z)-Hex-3-enyl undec-10-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Hex-3-enyl undec-10-enoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by its unique structure, which includes a hexenyl group and an undecenoate group, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Hex-3-enyl undec-10-enoate typically involves the esterification reaction between (Z)-hex-3-en-1-ol and undec-10-enoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor is also common to enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Hex-3-enyl undec-10-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) is often used as a reducing agent.
Substitution: Reagents such as sodium hydroxide (NaOH) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or alcohols, depending on the nucleophile used.
Applications De Recherche Scientifique
(Z)-Hex-3-enyl undec-10-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the fragrance industry for its pleasant aroma and in the synthesis of other complex organic compounds.
Mécanisme D'action
The mechanism of action of (Z)-Hex-3-enyl undec-10-enoate involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a signaling cascade that results in the perception of smell. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-Hex-3-enyl undec-10-enoate: Similar structure but with a different geometric configuration.
Hexyl undec-10-enoate: Lacks the double bond in the hexenyl group.
(Z)-Hex-3-enyl decanoate: Similar structure but with a shorter carbon chain.
Uniqueness
(Z)-Hex-3-enyl undec-10-enoate is unique due to its specific geometric configuration and the presence of both a hexenyl and an undecenoate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
85711-95-1 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
[(Z)-hex-3-enyl] undec-10-enoate |
InChI |
InChI=1S/C17H30O2/c1-3-5-7-9-10-11-12-13-15-17(18)19-16-14-8-6-4-2/h3,6,8H,1,4-5,7,9-16H2,2H3/b8-6- |
Clé InChI |
XCVDCWGZWKLBOB-VURMDHGXSA-N |
SMILES isomérique |
CC/C=C\CCOC(=O)CCCCCCCCC=C |
SMILES canonique |
CCC=CCCOC(=O)CCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12642864.png)

